molecular formula C11H13N5O B1231273 (1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide

(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide

Cat. No. B1231273
M. Wt: 231.25 g/mol
InChI Key: WXJXVAKYIPZGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide is a member of methoxybenzenes.

Scientific Research Applications

Antifungal Applications

  • Antifungal Activities : A study highlighted the synthesis of derivatives related to this compound, demonstrating moderate to potent antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).

Structural Analysis

  • Molecular Structure : Another research focused on the molecular structure of a similar compound, providing insights into its crystallographic analysis and potential applications in pharmaceuticals (Kesternich et al., 2010).

Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis of related compounds and their characterization through various spectroscopic techniques have been extensively studied, indicating potential for various biological applications (Wurfer & Badea, 2021).

Biological Potential

  • Chemical Modification and Pharmacological Potential : Research has shown that the introduction of triazole fragments into new substances can influence the formation of certain types of activity, potentially interacting with various biological targets (Fedotov et al., 2022).

Anti-inflammatory Activity

  • Exhibiting Anti-inflammatory Activity : Derivatives of this compound have been synthesized and tested for anti-inflammatory activity, highlighting its potential use in medicinal chemistry (Labanauskas et al., 2004).

Anticancer Activity

  • Potential Anticancer Properties : Certain derivatives have been studied for their potential anti-cancer activities, using density functional theory and molecular docking (Karayel, 2021).

properties

Product Name

(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide

InChI

InChI=1S/C11H13N5O/c1-17-10-4-2-9(3-5-10)6-11(12)15-16-7-13-14-8-16/h2-5,7-8H,6H2,1H3,(H2,12,15)

InChI Key

WXJXVAKYIPZGJD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N

SMILES

COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide
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(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide
Reactant of Route 6
(1Z)-2-(4-methoxyphenyl)-N'-(4H-1,2,4-triazol-4-yl)ethanimidamide

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